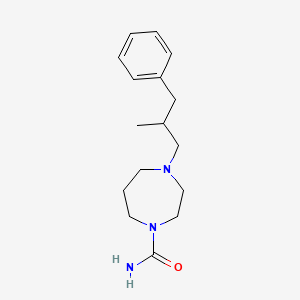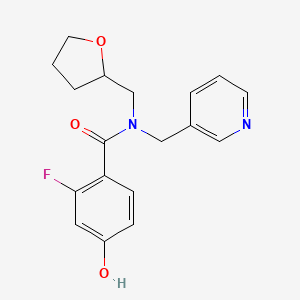![molecular formula C14H22N4O2 B7633156 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPMC is a small molecule inhibitor that targets a specific protein known as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell division and proliferation.
作用機序
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide acts as a competitive inhibitor of CDK2 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to have other biochemical and physiological effects. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in the treatment of bacterial infections. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide for lab experiments is its specificity for CDK2, which allows for targeted inhibition of this protein without affecting other proteins involved in cell cycle regulation. However, 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
将来の方向性
There are several future directions for research on 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide. Another area of research is the investigation of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanisms underlying 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide's anti-inflammatory and antibacterial effects, and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the reaction of 6-ethoxypyrimidin-4-amine with N-methylcyclohexane-1-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reagent such as thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylcyclohexane-1-amine to yield 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide.
科学的研究の応用
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, particularly breast cancer. CDK2 is overexpressed in many types of cancer, and its inhibition by 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide has also been studied for its potential use as a radiosensitizer, as it can enhance the efficacy of radiation therapy in cancer treatment.
特性
IUPAC Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-20-13-8-12(16-9-17-13)18-11-7-5-4-6-10(11)14(19)15-2/h8-11H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVVCADTWCHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCCCC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)

![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)

![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
